Cannabisin A

Descripción general

Descripción

Cannabisin A es una lignanamida, un tipo de compuesto que se encuentra en las semillas de Cannabis sativa. Pertenece a una clase de metabolitos secundarios conocidos por sus diversas actividades biológicas. This compound ha llamado la atención debido a sus posibles propiedades terapéuticas, incluidos los efectos antioxidantes, antiinflamatorios y neuroprotectores .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Cannabisin A implica varios pasos, que generalmente comienzan con la extracción de precursores de las semillas de Cannabis sativa. La ruta sintética a menudo incluye el acoplamiento de ácido ferúlico y tiramina, seguido de procesos de ciclización y purificación .

Métodos de producción industrial: La producción industrial de this compound aún se encuentra en sus primeras etapas. Los métodos actuales se centran en optimizar las técnicas de extracción de las semillas de Cannabis sativa. La extracción con disolventes, la extracción con fluidos supercríticos y la extracción asistida por ultrasonidos son algunos de los métodos que se están explorando para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de reacciones: Cannabisin A experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede modificar los grupos fenólicos en this compound, lo que potencialmente mejora sus propiedades antioxidantes.

Reducción: Las reacciones de reducción pueden alterar la estructura de la lignanamida, lo que afecta su actividad biológica.

Sustitución: Las reacciones de sustitución, particularmente las que involucran los grupos hidroxilo fenólicos, pueden conducir a la formación de derivados con diferentes propiedades farmacológicas

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: El borohidruro de sodio y el hidruro de litio y aluminio se utilizan con frecuencia como agentes reductores.

Sustitución: Reactivos como el anhídrido acético y el cloruro de benzoílo se utilizan para reacciones de acetilación y benzoilación, respectivamente

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound, cada uno con posibles actividades biológicas únicas .

Aplicaciones Científicas De Investigación

Therapeutic Applications

The therapeutic applications of Cannabisin A are still under investigation, but preliminary findings suggest several potential uses:

- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines, similar to other cannabinoids like CBD. This suggests its potential in treating inflammatory conditions such as arthritis and multiple sclerosis .

- Pain Management : Cannabinoids have been widely studied for their analgesic properties. This compound may contribute to pain relief by modulating pain pathways in the nervous system, offering an alternative for patients with chronic pain who do not respond to conventional treatments .

- Neuroprotective Properties : Emerging studies suggest that this compound could have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease and other neurodegenerative disorders. Its ability to cross the blood-brain barrier may enhance its efficacy in these applications .

Case Studies

Several case studies highlight the practical applications of cannabinoids, including this compound:

- Case Study 1: Multiple Sclerosis (MS) Management : A 40-year-old female with MS reported significant relief from muscle spasms and improved mobility after incorporating cannabis extracts high in cannabinoids into her treatment regimen. This case underscores the potential of cannabinoids in managing symptoms associated with MS .

- Case Study 2: Glaucoma Treatment : An elderly patient with glaucoma found that cannabis-infused edibles helped regulate intraocular pressure more effectively than traditional medications. This illustrates the potential of cannabinoids like this compound in ophthalmological applications .

Research Findings

Research into the applications of this compound is still developing, but several studies provide insights into its mechanisms and effects:

Challenges and Future Directions

Despite the promising applications of this compound, several challenges remain:

- Regulatory Hurdles : The legal status of cannabis varies widely across regions, impacting research funding and clinical trial opportunities. This inconsistency hinders comprehensive studies on compounds like this compound .

- Need for Standardization : The lack of standardized formulations complicates research and clinical application. Future studies should focus on developing consistent dosing protocols to evaluate the efficacy of this compound reliably.

- Further Research Required : More extensive preclinical and clinical trials are necessary to validate the therapeutic claims associated with this compound and establish its safety profile.

Mecanismo De Acción

Cannabisin A ejerce sus efectos a través de varios objetivos moleculares y vías:

Actividad antioxidante: Elimina los radicales libres y regula al alza las enzimas antioxidantes, protegiendo las células del estrés oxidativo.

Actividad antiinflamatoria: this compound inhibe las citocinas y enzimas proinflamatorias, reduciendo la inflamación.

Actividad neuroprotectora: Modula los sistemas de neurotransmisores y protege las neuronas del daño oxidativo y la apoptosis .

Comparación Con Compuestos Similares

Cannabisin A es única entre las lignanamidas debido a su estructura específica y sus actividades biológicas. Los compuestos similares incluyen:

Cannabisin B, C, D, E, F y G: Estos compuestos comparten una estructura de lignanamida similar, pero difieren en sus cadenas laterales y actividades biológicas.

Grossamida: Otra lignanamida que se encuentra en Cannabis sativa, conocida por sus propiedades antiinflamatorias

This compound destaca por sus potentes efectos antioxidantes y neuroprotectores, lo que la convierte en una candidata prometedora para futuras investigaciones y posibles aplicaciones terapéuticas.

Actividad Biológica

Cannabisin A, a flavonoid derived from the Cannabis sativa plant, has garnered attention for its potential biological activities. This compound is part of a broader class of flavonoids known as cannflavins, which are recognized for their diverse pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Biosynthesis

This compound is structurally characterized as a prenylated flavonoid. The biosynthesis of this compound involves several enzymatic steps starting from phenylalanine and malonyl-CoA, leading to the formation of various flavonoids through the action of enzymes such as chalcone synthase (CHS) and flavone synthase (FNS) . The complexity of its biosynthetic pathway contributes to the challenges in isolating and studying this compound.

Biological Activities

This compound exhibits a range of biological activities that are significant for therapeutic applications. Below are key areas where its activity has been studied:

1. Antimicrobial Activity

Research indicates that this compound shows potent antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential use as a natural antimicrobial agent .

2. Anti-inflammatory Effects

This compound has been shown to possess anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in cellular models. This activity is particularly relevant in the context of chronic inflammatory diseases .

3. Antioxidant Properties

The antioxidant capacity of this compound is notable. Studies report that it effectively scavenges free radicals and protects cells from oxidative stress, which is crucial in preventing cellular damage associated with various diseases .

4. Anticancer Potential

Preliminary data suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. Its mechanism may involve modulation of cell signaling pathways related to cancer proliferation .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound through various methodologies:

Data Table: Summary of Biological Activities

Propiedades

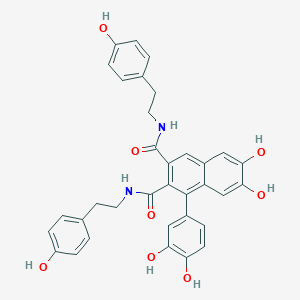

IUPAC Name |

1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-2-N,3-N-bis[2-(4-hydroxyphenyl)ethyl]naphthalene-2,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H30N2O8/c37-23-6-1-19(2-7-23)11-13-35-33(43)26-15-22-17-29(41)30(42)18-25(22)31(21-5-10-27(39)28(40)16-21)32(26)34(44)36-14-12-20-3-8-24(38)9-4-20/h1-10,15-18,37-42H,11-14H2,(H,35,43)(H,36,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNINZAIEQRASP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)C2=C(C(=C3C=C(C(=CC3=C2)O)O)C4=CC(=C(C=C4)O)O)C(=O)NCCC5=CC=C(C=C5)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H30N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130508-46-2 | |

| Record name | Cannabisin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130508462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CANNABISIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77H3YWR6WL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.